molecular formula C24H26N4O2S B2766297 2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-(methylthio)phenyl)acetamide CAS No. 1251683-61-0

2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-(methylthio)phenyl)acetamide

Cat. No. B2766297
CAS RN: 1251683-61-0
M. Wt: 434.56
InChI Key: VSLCUSNKYGAQPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-(methylthio)phenyl)acetamide is a useful research compound. Its molecular formula is C24H26N4O2S and its molecular weight is 434.56. The purity is usually 95%.
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Scientific Research Applications

Pyrimidine Derivatives in Anti-inflammatory Applications

Research on substituted 1,2,3,4 tetrahydropyrimidine derivatives has demonstrated significant potential in exhibiting in vitro anti-inflammatory activity. The study conducted by Gondkar et al. (2013) outlines the synthesis and characterization of these compounds, showing promising results in anti-inflammatory assays. The active methylthio group at the 6th position, which can be substituted with selected nucleophiles, plays a crucial role in their biological activity, suggesting potential avenues for further exploration of related compounds in anti-inflammatory therapeutics (Gondkar, Deshmukh, & Chaudhari, 2013).

Pyrrolobenzimidazoles in Cancer Treatment

The design and antitumor activity of pyrrolobenzimidazole derivatives, a structurally related class, have been extensively studied. Skibo (1998) discusses the cytotoxicity and antitumor efficacy of these compounds, highlighting their mechanism of action, which includes DNA alkylation and cleavage. This suggests the potential of structurally related compounds, like the one , for applications in cancer therapy by exploring similar mechanisms (Skibo, 1998).

Optoelectronic Applications of Quinazolines and Pyrimidines

Quinazoline and pyrimidine derivatives have been explored for their applications in optoelectronic materials, as reviewed by Lipunova et al. (2018). The incorporation of these heterocyclic systems into π-extended conjugated systems has shown value for the creation of novel optoelectronic materials. This review underscores the potential of leveraging the structural features of pyrimidine derivatives, similar to the compound of interest, in the development of materials for electronic devices, luminescent elements, and photoelectric conversion elements (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Organotin(IV) Complexes: Anticarcinogenicity and Toxicity

Ali et al. (2018) review the anticarcinogenicity and toxicity of organotin(IV) complexes, revealing their promising antitumor activity and cytotoxicity against various cancer cell lines. This research suggests that the structural modification of compounds, such as the introduction of organotin moieties, could enhance biological activities and potentially lead to the development of novel anticancer agents (Ali, Shahzadi, & Imtiaz-ud-Din, 2018).

properties

IUPAC Name

2-(6-benzyl-2-methyl-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2S/c1-17-25-22-11-12-27(14-18-7-4-3-5-8-18)15-21(22)24(30)28(17)16-23(29)26-19-9-6-10-20(13-19)31-2/h3-10,13H,11-12,14-16H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSLCUSNKYGAQPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CN(CC2)CC3=CC=CC=C3)C(=O)N1CC(=O)NC4=CC(=CC=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.